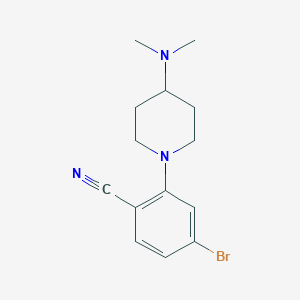

4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Description

4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a brominated aromatic nitrile derivative featuring a piperidine ring substituted with a dimethylamino group at the 4-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a benzonitrile core with bromine and a tertiary amine-containing heterocycle. Such motifs are frequently explored as intermediates in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to the lipophilic and electron-donating properties of the dimethylamino-piperidine moiety .

For example, describes the synthesis of a brominated oxazolo-pyridine derivative via substitution reactions, which may parallel the introduction of the piperidinyl group in the target compound.

Properties

IUPAC Name |

4-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-9-12(15)4-3-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZYVYQRTYYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-aminobenzonitrile, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.

Piperidine Substitution: The brominated intermediate is then reacted with 4-(dimethylamino)piperidine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table highlights key structural analogs and positional isomers, emphasizing differences in substituent placement and their implications:

*Calculated based on structural analysis.

Key Observations:

- Substituent Position Effects: The placement of bromine and the dimethylamino-piperidine group significantly impacts electronic and steric properties. For example, in the target compound, bromine at the 4-position (para to nitrile) may enhance electrophilic substitution reactivity compared to bromine at the 2-position (ortho) in its isomer .

- Piperidine vs.

- Heterocyclic Hybrids: Compounds such as 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile () demonstrate how hybrid structures can diversify biological targeting, though their synthesis complexity increases .

Physicochemical and Spectral Comparisons

While direct data for the target compound are sparse, inferences can be drawn from related evidence:

- Melting Points: Piperidine-containing derivatives (e.g., compounds in ) often exhibit higher melting points (>100°C) due to increased molecular rigidity compared to non-cyclic analogs .

- IR Spectroscopy : The nitrile group (~2220 cm⁻¹) and aromatic C=N/C=O stretches (1600–1700 cm⁻¹) are common in benzonitriles, as seen in .

- NMR Shifts : Piperidine protons typically resonate at δ 1.40–3.00 ppm (CDCl₃), while aromatic protons near bromine or nitrile groups show downfield shifts .

Biological Activity

Overview

4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a synthetic compound with the molecular formula C14H18BrN3. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a dimethylamino piperidine group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its structural features. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity to various biological targets, potentially affecting cellular pathways and processes.

Biological Applications

Research indicates that this compound can serve as a valuable tool in studying the interactions of piperidine derivatives with biological systems. Its unique structure allows it to function as a precursor for developing pharmaceuticals with therapeutic effects.

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Target Interactions | Engages with molecular targets through functional groups |

| Potential Therapeutics | May lead to the development of drugs for various diseases |

| Research Applications | Utilized in studying piperidine derivatives and their biological interactions |

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound, highlighting its potential applications:

- Tumor Suppression : In one study, related compounds demonstrated significant tumor-suppressive activity in xenograft models. For instance, a derivative showed an 83% reduction in tumor size after treatment in nude rats carrying H441 tumors .

- Mechanism Insights : Research has indicated that compounds with similar piperidine structures can selectively inhibit certain kinases involved in cancer proliferation, suggesting that this compound may also exhibit such properties .

- Pharmacokinetics : Studies on related compounds have shown promising pharmacokinetic profiles, including good bioavailability and moderate clearance rates from blood, indicating potential efficacy in vivo .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)benzonitrile | Lacks dimethylamino group | Reduced reactivity and binding affinity |

| 2-(4-(Dimethylamino)piperidin-1-yl)benzonitrile | Lacks bromine atom | Altered chemical behavior and applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.